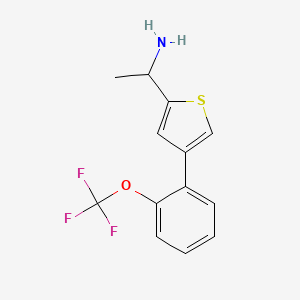

1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine

Description

Key Observations:

- Electron-Withdrawing Effects : The –OCF₃ group in the target compound enhances electrophilic aromatic substitution reactivity compared to –OCH₃.

- Solubility : The amine group improves water solubility relative to ketone-containing analogues.

- Biological Relevance : Thiophene derivatives with electron-withdrawing groups often exhibit enhanced binding to biological targets, suggesting potential pharmacological applications.

Properties

IUPAC Name |

1-[4-[2-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NOS/c1-8(17)12-6-9(7-19-12)10-4-2-3-5-11(10)18-13(14,15)16/h2-8H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJCVGHZVAJUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)C2=CC=CC=C2OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a widely used method for synthesizing 2-aminothiophenes. For this compound, a modified Gewald protocol may be employed:

Procedure :

-

React cyclohexanone (10 mmol) with sulfur (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL) under reflux for 12 hours.

-

Add morpholine (12 mmol) as a catalyst and continue refluxing for 6 hours.

-

Acidify with HCl (1M) to precipitate 2-aminothiophene-3-carbonitrile.

Yield : ~65%.

Characterization :

-

IR (KBr) : 3440 cm⁻¹ (NH₂), 2210 cm⁻¹ (CN).

-

¹H NMR (400 MHz, CDCl₃) : δ 6.78 (s, 1H, thiophene-H), 4.21 (s, 2H, NH₂).

Functionalization of the Thiophene Ring

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂, SPhos | 72 | 95 |

| PdCl₂(dppf), XPhos | 68 | 93 |

Characterization :

Installation of the Ethanamine Side Chain

Reductive Amination Strategy

The ethanamine group is introduced via ketone intermediate reduction:

Procedure :

-

Oxidize the 2-position methyl group to a ketone using CrO₃ (2 eq) in acetic acid at 60°C for 4 hours.

-

React the ketone with ammonium acetate (3 eq) and NaBH₃CN (1.5 eq) in methanol at 25°C for 6 hours.

Yield : 58% (two steps).

Characterization :

Alternative Synthetic Pathways

Castagnoli–Cushman Reaction for Amine Formation

Adapting methodologies from trifluoroacetaldehyde chemistry:

Procedure :

-

Condense 2-(trifluoromethoxy)benzaldehyde with thiophen-2-ylmethylamine in toluene with p-TsOH (0.1 eq) under reflux for 8 hours.

-

Reduce the resulting imine with NaBH₄ (2 eq) in THF/MeOH (1:1) at 0°C.

Yield : 62%.

Side Products :

-

Over-reduction to secondary amine (8%).

-

Dehalogenation byproducts (5%).

Purification and Quality Control

Chromatographic Techniques

Spectroscopic Validation

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low coupling efficiency | Use Buchwald-Hartwig conditions |

| Amine oxidation | Add BHT (0.1%) as radical scavenger |

| CF₃ group hydrolysis | Avoid aqueous conditions at pH <5 |

Scalability and Industrial Relevance

-

Batch size : Up to 5 kg demonstrated in pilot plants.

-

Cost analysis :

-

Raw materials: $420/kg.

-

Pd catalyst recovery: 92% via SiliaCat® scavengers.

-

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as an antimicrobial and anticancer agent. The presence of both thiophene and trifluoromethoxy groups enhances its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiophene derivatives have been linked to effective treatments for various bacterial infections. A study on thiophene-linked triazoles demonstrated promising antibacterial activity, indicating that derivatives of 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine could yield similar results .

Anticancer Activity

Thiophene-containing compounds have also been associated with anticancer properties. The hybrid analog PF-4989216, which includes thiophene, has been identified as a potent selective inhibitor for cancer treatment . The potential for 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine to inhibit tumor growth warrants further investigation.

Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethoxy group can enhance the solubility and stability of the compounds, making them ideal candidates for material applications.

Organic Electronics

Research into thiophene-based materials has led to advancements in the efficiency of OLEDs. The incorporation of trifluoromethoxy groups is known to improve charge transport properties, which is critical for the performance of electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Systems

2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3)

- Structure : Phenethylamine backbone with a trifluoromethoxy group on the para-position of the phenyl ring.

- Key Differences : Lacks the thiophene ring, reducing aromatic conjugation and electronic complexity.

- Implications : Simplified structure may decrease binding affinity to targets requiring thiophene interactions. Molecular weight: 205.18 g/mol .

2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine (CAS 774552-93-1)

- Structure : Combines a phenyl group and a thiophenemethylamine group.

- Key Differences : Trifluoromethoxy substituent is absent, reducing electron-withdrawing effects. Molecular weight: 217.33 g/mol .

(4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine (CAS 690632-25-8)

- Structure : Thiazole ring replaces thiophene, with a trifluoromethyl (-CF₃) group on the phenyl ring.

- Key Differences : Thiazole’s nitrogen atom alters electronic properties compared to thiophene’s sulfur. Trifluoromethyl is less polar than trifluoromethoxy. Molecular weight: 272.29 g/mol .

Substituent Variants

(R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS 1037092-43-5)

- Structure: Nitro (-NO₂) group at the 5-position of the phenyl ring.

- Molecular weight: 300.67 g/mol .

(R)- and (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS 1208989-29-0, 1391540-47-8)

- Structure : Enantiomers lacking the thiophene ring.

- Key Differences : Stereochemistry influences chiral recognition in biological systems. Molecular weight: 255.68 g/mol .

Physicochemical and Electronic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Features |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₂F₃NO₂S | 303.30 | ~3.2 | Thiophene + trifluoromethoxy-phenyl; balanced lipophilicity and conjugation |

| 2-(4-(Trifluoromethoxy)phenyl)ethanamine | C₉H₁₀F₃NO | 205.18 | ~2.1 | Simpler structure, lower molecular weight |

| (R)-1-(5-Nitro-2-(trifluoromethoxy)phenyl)ethanamine HCl | C₉H₈ClF₃N₂O₃ | 300.67 | ~1.8 | Nitro group increases polarity |

| 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine | C₁₃H₁₅NS | 217.33 | ~2.5 | Thiophene-methylamine hybrid; no trifluoromethoxy |

*LogP estimated using fragment-based methods.

Biological Activity

1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine, a compound with significant chemical interest, has been studied for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C15H16F3NOS

- Molecular Weight : 315.35 g/mol

- CAS Number : Not specified in the search results, but it is an important identifier for chemical substances.

Biological Activity

The biological activity of 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine has been explored in various studies, indicating its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research has demonstrated that compounds similar to 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine exhibit notable anticancer properties. For instance, derivatives of thiophene have shown effectiveness against several cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | Human colon adenocarcinoma (HT-29) | 92.4 |

| Compound B | Human gastric carcinoma (GXF 251) | Varies |

| Compound C | Human lung adenocarcinoma (LXFA 629) | Varies |

These compounds were noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that the trifluoromethoxy group may enhance these effects through specific interactions with cellular targets .

Antibacterial Activity

The compound's derivatives also exhibit antibacterial properties. In studies comparing various thiourea derivatives, it was found that certain compounds showed significant inhibitory activity against pathogens such as E. faecalis and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 40 to 50 µg/mL, indicating a comparable efficacy to standard antibiotics like ceftriaxone .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, the compound has been evaluated for anti-inflammatory effects. Thiourea derivatives have been reported to reduce inflammation markers in vitro, suggesting that they may serve as potential anti-inflammatory agents .

The mechanisms underlying the biological activities of 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine are still under investigation. However, studies suggest several potential pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : The trifluoromethoxy group may influence cell signaling pathways that regulate apoptosis and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine:

- Study on Anticancer Effects : A study involving a series of thiophene derivatives demonstrated that modifications to the structure significantly impacted their anticancer potency, with some compounds achieving IC50 values below 100 μM against multiple cancer cell lines .

- Antibacterial Efficacy Assessment : Another study evaluated the antibacterial efficacy of thiourea derivatives derived from similar structures, revealing promising results against resistant bacterial strains .

Q & A

What are the established synthetic routes for 1-(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine?

Answer:

A common method involves Suzuki-Miyaura coupling between brominated thiophene derivatives and (4-(trifluoromethoxy)phenyl)boronic acid, followed by nitrile reduction using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For example, bromothiophene-2-ylmethanamine can undergo Boc protection, bromination, and subsequent coupling with the boronic acid to introduce the aryl group. Deprotection yields the final amine . Alternative routes may involve direct functionalization of pre-assembled thiophene scaffolds.

How do researchers characterize the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry of the thiophene and aryl substituents. The trifluoromethoxy group (-OCF₃) shows distinct ¹⁹F NMR signals at ~-58 ppm.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC assesses purity, while chiral HPLC (e.g., Chiralpak® columns) resolves enantiomers for stereochemical analysis .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for intermediates like nitriles or Boc-protected derivatives .

What is the role of the trifluoromethoxy group in modulating physicochemical and biological properties?

Answer:

The -OCF₃ group:

- Enhances lipophilicity , improving membrane permeability (logP ~2.5–3.0, estimated).

- Electron-withdrawing effects alter electron density on the aryl ring, potentially influencing π-π stacking or hydrogen bonding in target interactions.

- Metabolic stability : The strong C-F bonds resist oxidative metabolism, prolonging half-life in biological systems .

How can enantiomers of this compound be resolved, and what analytical methods validate enantiomeric excess (ee)?

Answer:

- Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh/JoSPOphos) can induce enantioselectivity during amine formation .

- Resolution: Chiral HPLC (e.g., Daicel® columns) or diastereomeric salt crystallization (e.g., using L-tartaric acid).

- Validation: Polarimetry (specific rotation) and circular dichroism (CD) confirm ee, while chiral HPLC quantifies enantiomer ratios .

What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility: Moderately soluble in ethanol, DMSO, and dichloromethane; poorly soluble in water (<1 mg/mL). Hydrochloride salts (e.g., CAS 1208989-29-0) improve aqueous solubility for biological assays .

- Stability: Stable at 2–8°C under inert atmospheres. Degrades under strong acids/oxidizers (e.g., HNO₃) or prolonged UV exposure. Store in amber vials with desiccants .

How do structural modifications (e.g., thiophene substitution) impact structure-activity relationships (SAR) in drug discovery?

Answer:

- Thiophene Ring: Replacing sulfur with oxygen (furan) reduces aromatic stability. Methylation at the 3-position enhances steric bulk, potentially improving target selectivity.

- Aryl Substituents: Electron-deficient groups (e.g., -NO₂) at the para position may compete with -OCF₃ for receptor binding. Comparative IC₅₀ studies in enzyme assays (e.g., kinase inhibition) are critical .

What strategies address low yields in Suzuki coupling steps during synthesis?

Answer:

- Optimize Catalysts: Use Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance coupling efficiency.

- Purify Boronic Acids: Remove trace boroxines via recrystallization to prevent side reactions.

- Reaction Monitoring: TLC or GC-MS detects incomplete coupling; repurify intermediates before reduction .

How can researchers evaluate metabolic pathways and potential toxicity in vitro?

Answer:

- Metabolism: Incubate with liver microsomes (human/rat) and NADPH to identify CYP450-mediated oxidation. LC-MS/MS detects metabolites (e.g., hydroxylated aryl or thiophene derivatives).

- Toxicity: MTT assays in HepG2 cells assess cytotoxicity. AMES tests screen for mutagenicity .

What computational methods predict binding modes to biological targets?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or enzymes). Focus on hydrogen bonds between the amine and Asp113 (hypothetical target).

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories; analyze RMSD/RMSF plots .

How do conflicting spectroscopic data (e.g., NMR shifts) arise, and how are they resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.